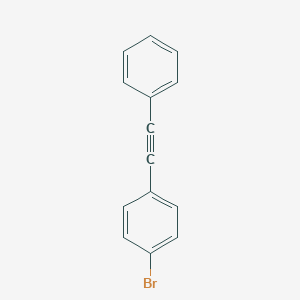

1-Bromo-4-(phenylethynyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHCHVUFUPJPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302931 | |

| Record name | 1-bromo-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13667-12-4 | |

| Record name | 13667-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(phenylethynyl)benzene: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Bromo-4-(phenylethynyl)benzene, a key building block in organic synthesis, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₉Br.[1] It is also known by its IUPAC name, 1-bromo-4-(2-phenylethynyl)benzene, and CAS number 13667-12-4.[1] This compound is of significant interest in medicinal chemistry and materials science due to its rigid, linear structure and the presence of two reactive sites: the bromine atom and the terminal alkyne, which allow for a variety of chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Melting Point | 82-85 °C | |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in organic solvents such as chloroform, diethyl ether, and ethanol. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.54-7.47 (m, 4H), 7.40-7.34 (m, 5H) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ 133.0, 131.6, 131.5, 128.5, 128.4, 122.9, 122.4, 122.2, 90.5, 88.3 ppm.

-

Infrared (IR) (neat, cm⁻¹): Key peaks include those corresponding to C-H stretching of the aromatic rings and the C≡C triple bond.

-

Mass Spectrometry (HRMS, EI+): Calculated for C₁₄H₉Br [M]⁺: 255.9888; Found: 255.9888.

Experimental Protocols

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthesis of this compound via Sonogashira Coupling

This protocol is a generalized procedure based on common literature methods.

Materials:

-

1,4-Dibromobenzene

-

Phenylacetylene

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A dry Schlenk flask is charged with 1,4-dibromobenzene, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Anhydrous solvent and the base are added to the flask via syringe. The mixture is stirred to dissolve the solids.

-

Addition of Phenylacetylene: Phenylacetylene is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with an aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

References

Technical Guide: 1-Bromo-4-(phenylethynyl)benzene in Research and Development

CAS Number: 13667-12-4

This technical guide provides an in-depth overview of 1-Bromo-4-(phenylethynyl)benzene, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and pathway visualizations.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₁₄H₉Br.[1] It is also known by other names, including 1-(4-Bromophenyl)-2-phenylacetylene. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13667-12-4 | [1][2] |

| Molecular Formula | C₁₄H₉Br | [1] |

| Molecular Weight | 257.13 g/mol | [3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 104-106 °C | [4] |

| Purity | >98.0% (GC) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 200MHz) | δ 7.62-7.58 (m, 4H), 7.44-7.40 (m, 3H), 7.18-7.15 (m, 2H) |

| ¹³C NMR | Signals for aromatic carbons are expected. |

| Infrared (IR) | Characteristic peaks for C-H (aromatic), C≡C, and C-Br bonds. |

Synthesis Protocol: Sonogashira Coupling

This compound is commonly synthesized via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1,4-dibromobenzene).[5][6]

Experimental Protocol

Materials:

-

1,4-dibromobenzene

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous and anaerobic solvent (e.g., THF or DMF)

Procedure:

-

In a round-bottom flask, dissolve 1,4-dibromobenzene in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the palladium catalyst and copper(I) iodide to the solution.

-

Add the amine base to the reaction mixture.

-

Slowly add phenylacetylene to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Sonogashira synthesis of this compound.

Application in Drug Development: Synthesis of Combretastatin Analogs

This compound is a valuable precursor in the synthesis of combretastatin analogs, a class of potent tubulin polymerization inhibitors with significant anticancer activity.[7][8] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

The synthesis of combretastatin A-4, a prominent member of this class, can be achieved through various synthetic routes, with some starting from brominated precursors.[4][9][10] The general strategy involves the coupling of two substituted phenyl rings. While a direct synthesis of Combretastatin A-4 from this compound is not the most common route, the latter serves as a key building block for structurally related analogs where the ethylene bridge of combretastatin is replaced by an ethynylene linker.

References

- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reaction mechanisms related to 1-Bromo-4-(phenylethynyl)benzene. This compound is a valuable building block in organic synthesis, particularly in the development of novel materials and pharmaceutical agents, owing to its rigid, linear structure and the reactivity of its bromine substituent.

Core Compound Data

This compound is an aromatic compound characterized by a phenylacetylene group attached to a brominated benzene ring. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| IUPAC Name | 1-bromo-4-(2-phenylethynyl)benzene | [1] |

| CAS Number | 13667-12-4 | [1] |

| Physical Form | Solid | [2][3] |

| Melting Point | 84-85 °C | [3] |

Experimental Protocol: Synthesis via Sonogashira Coupling

The synthesis of this compound is most efficiently achieved through the Sonogashira cross-coupling reaction.[4][5][6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][7] The following protocol is a representative procedure for this synthesis.

Objective: To synthesize this compound from a suitable aryl halide and phenylacetylene.

Materials:

-

1,4-Dibromobenzene or 1-Bromo-4-iodobenzene

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: A two- or three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. The glassware must be oven-dried to ensure anhydrous conditions.[6]

-

Reagent Charging: The flask is charged with the aryl halide (e.g., 1-bromo-4-iodobenzene), the palladium catalyst, copper(I) iodide, and the solvent.[8] For instance, a reaction might involve reacting 1-bromo-4-iodobenzene with phenylacetylene in the presence of palladium(II) chloride (PdCl₂), copper(I) iodide (CuI), and triphenylphosphine (PPh₃) in a tetrahydrofuran (THF)/triethylamine solvent system.[8]

-

Inert Atmosphere: The system is purged with an inert gas (nitrogen or argon) for approximately 20-30 minutes to remove oxygen, which can deactivate the catalyst.[9]

-

Addition of Base and Alkyne: The amine base (e.g., triethylamine) and phenylacetylene are added to the reaction mixture via syringe.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature, typically ranging from room temperature to 65-105 °C, depending on the reactivity of the substrates.[8][9] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture may be poured into an aqueous ammonium chloride solution to quench the reaction.[10]

-

Extraction and Purification: The product is extracted into an organic solvent such as dichloromethane or diethyl ether.[9][11] The combined organic layers are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.[10]

Reaction Mechanism: The Sonogashira Coupling

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][7] While copper-free versions exist to prevent side reactions like alkyne homocoupling, the classic mechanism is widely employed.[5][7]

Figure 1: Catalytic cycles of the Sonogashira reaction.

References

- 1. This compound | C14H9Br | CID 290888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13667-12-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. This compound | 13667-12-4 | Benchchem [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-(phenylethynyl)benzene, a valuable building block in the development of novel organic materials and pharmaceutical compounds. The primary focus of this document is the Sonogashira cross-coupling reaction, a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Core Synthesis Pathway: The Sonogashira Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and a suitable base. For the synthesis of this compound, two primary strategies are employed, both utilizing the Sonogashira coupling:

-

Selective mono-coupling of 1,4-dibromobenzene with phenylacetylene.

-

Coupling of 1-bromo-4-iodobenzene with phenylacetylene. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the palladium-catalyzed cycle, the selective coupling at the iodine position is highly favored.

This guide will focus on the synthesis utilizing 1,4-dibromobenzene, as it presents a common and cost-effective starting material. The key to a successful synthesis is controlling the reaction conditions to favor the mono-alkynylated product and minimize the formation of the di-alkynylated byproduct, 1,4-bis(phenylethynyl)benzene.

Reaction Schematics

Overall Reaction:

Caption: General scheme for the Sonogashira coupling of 1,4-dibromobenzene and phenylacetylene.

Quantitative Data Summary

The following tables summarize typical quantitative data for the Sonogashira coupling reaction to produce this compound. Please note that optimal conditions may vary depending on the specific ligand, base, and solvent system used.

Table 1: Reactant and Catalyst Loading

| Component | Role | Typical Molar Ratio (vs. Aryl Halide) |

| 1,4-Dibromobenzene | Starting Material | 1.0 |

| Phenylacetylene | Reagent | 0.8 - 1.2 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyst | 0.01 - 0.05 |

| Copper(I) Iodide (CuI) | Co-catalyst | 0.02 - 0.10 |

| Base (e.g., Triethylamine, Diisopropylamine) | Base/Solvent | > 2.0 (often used as solvent) |

Table 2: Reaction Conditions and Yields

| Parameter | Typical Range | Notes |

| Temperature | Room Temperature to 80 °C | Higher temperatures may increase the rate but can also lead to more side products. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |

| Solvent | Triethylamine, THF, DMF, Toluene | The choice of solvent can influence reaction rate and selectivity. |

| Isolated Yield | 60 - 95% | Yields are highly dependent on the optimization of reaction conditions and purification efficiency. |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound via the Sonogashira coupling of 1,4-dibromobenzene and phenylacetylene.

Materials:

-

1,4-Dibromobenzene

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere of argon, add 1,4-dibromobenzene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.05 eq).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add anhydrous toluene and anhydrous triethylamine to the flask via syringe. The typical solvent ratio is a 2:1 mixture of toluene and triethylamine.

-

Begin stirring the mixture to dissolve the solids.

-

Slowly add phenylacetylene (1.1 eq) to the reaction mixture dropwise via syringe over 5-10 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 60-70 °C using an oil bath.

-

Monitor the progress of the reaction by TLC (e.g., using a hexane:dichloromethane solvent system). The reaction is typically complete within 4-8 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Pack the column with silica gel in hexane.

-

Load the crude product onto the column (dry loading is recommended for better separation).

-

Elute the column with a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the proportion of dichloromethane).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.

-

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

Caption: A streamlined workflow for the synthesis of this compound.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-(phenylethynyl)benzene. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of all ¹H and ¹³C NMR signals.

Structure and numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 7.53 | dd | 2H | J = 6.4, 2.8 | H2', H6' |

| 7.47 | d | 2H | J = 8.4 | H3, H5 |

| 7.39 | d | 2H | J = 8.4 | H2, H6 |

| 7.36–7.33 | m | 3H | - | H3', H4', H5' |

Spectral Interpretation:

-

The protons on the phenyl ring (H2', H3', H4', H5', H6') appear as a multiplet between 7.33 and 7.53 ppm. The ortho protons (H2', H6') are observed as a doublet of doublets at 7.53 ppm, while the meta and para protons (H3', H4', H5') appear as a multiplet around 7.35 ppm.

-

The protons on the brominated phenyl ring are more distinct. The protons ortho to the bromine atom (H3, H5) appear as a doublet at 7.47 ppm, and the protons meta to the bromine atom (H2, H6) also appear as a doublet at 7.39 ppm. The ortho-coupling constant for these protons is 8.4 Hz, which is typical for aromatic systems.

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded in CDCl₃ at 100 MHz. The chemical shifts (δ) are reported in ppm relative to TMS.

| Chemical Shift (δ) [ppm] | Assignment |

| 133.0 | C2, C6 |

| 132.5 | C3, C5 |

| 131.7 | C2', C6' |

| 131.6 | C4' |

| 129.2 | C1' |

| 128.5 | C3', C5' |

| 128.4 | C4 |

| 128.3 | - |

| 123.0 | C1 |

| 121.8 | C-Br |

| 90.5 | Cα |

| 88.3 | Cβ |

Spectral Interpretation:

-

The spectrum displays ten distinct carbon signals, consistent with the molecular structure.

-

The carbon attached to the bromine atom (C4) is observed at 121.8 ppm.

-

The quaternary carbons of the alkyne group (Cα and Cβ) are found at 90.5 and 88.3 ppm, respectively.

-

The remaining aromatic carbons appear in the expected region between 123.0 and 133.0 ppm.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

For ¹H NMR: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

For ¹³C NMR: Weigh approximately 20-50 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm (centered around 5-6 ppm).

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-240 ppm (centered around 100-120 ppm).

-

Temperature: 298 K.

3. Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Perform peak picking to identify the chemical shifts of all signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Logical workflow for NMR analysis.

This guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this important chemical compound.

Physical properties of 1-Bromo-4-(phenylethynyl)benzene (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-bromo-4-(phenylethynyl)benzene, a versatile building block in organic synthesis. The information presented herein is intended to support laboratory research and development activities.

Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1][2] Its core physical characteristics, including its melting point and solubility profile, are crucial for its application in chemical reactions and purification processes.

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is consistently in the range of 82-85 °C.

| Physical Property | Value | Reference |

| Melting Point | 82-83 °C | [3] |

| Melting Point | Approximately 85 °C | [2][4] |

A sharp melting point within this range is indicative of a high-purity sample. Impurities will typically cause a depression and broadening of the melting point range.[5]

| Solvent | Polarity | Expected Solubility | Rationale / Evidence |

| Water | Highly Polar | Insoluble | The large, nonpolar hydrocarbon structure predominates, making it immiscible with water. |

| Methanol | Polar | Sparingly Soluble | May show slight solubility due to some polarizability, but the nonpolar character dominates. |

| Ethanol | Polar | Sparingly Soluble | Similar to methanol, limited solubility is expected. |

| Acetone | Polar Aprotic | Soluble | The moderate polarity and ability to induce dipoles can facilitate dissolution. |

| Dichloromethane | Moderately Polar | Soluble | A common solvent for nonpolar to moderately polar organic compounds. |

| Chloroform | Moderately Polar | Soluble | NMR spectra are commonly recorded in deuterated chloroform (CDCl3), indicating good solubility.[3] |

| Diethyl Ether | Nonpolar | Soluble | A good solvent for many nonpolar organic compounds. |

| Toluene | Nonpolar | Soluble | The aromatic nature of toluene interacts favorably with the phenyl rings of the solute. |

| Hexane / Heptane | Nonpolar | Soluble | These nonpolar aliphatic solvents are expected to dissolve the compound, often used in solvent systems for chromatography. |

| Ethyl Acetate | Moderately Polar | Soluble | Frequently used as a solvent for chromatography of this compound, indicating good solubility. |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical properties discussed above.

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary tube apparatus.[3][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point.

-

Observe the sample and note the temperature at which it begins to melt.

-

Allow the apparatus to cool.

-

Prepare a new sample and place it in the apparatus.

-

Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Continue heating slowly and record the temperature at which the entire sample has melted (the final melting point).

-

The recorded melting point should be reported as a range from the initial to the final temperature.

-

This protocol describes a general method for assessing the solubility of an organic compound in various solvents.[1][7]

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

-

Spatula

Procedure:

-

Sample Preparation:

-

Into a small, dry test tube, place approximately 10-20 mg of this compound.

-

-

Solvent Addition and Observation:

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture by flicking the test tube or using a vortex mixer for approximately 1-2 minutes.

-

Observe the mixture. If the solid completely dissolves, the compound is considered "soluble" in that solvent.

-

If some solid remains, the compound is "sparingly soluble."

-

If the solid does not appear to dissolve at all, it is considered "insoluble."

-

-

Systematic Testing:

-

Repeat the procedure for a range of solvents with varying polarities (e.g., water, methanol, toluene, hexane) to establish a comprehensive solubility profile.

-

Visualization

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.

Caption: Structure-Property Relationship of this compound.

References

Spectroscopic Analysis of 1-Bromo-4-(phenylethynyl)benzene: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound 1-Bromo-4-(phenylethynyl)benzene. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound.

Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound reveals key vibrational frequencies associated with its distinct functional groups. The analysis was conducted on a solid sample, and the resulting data provides a characteristic fingerprint for the molecule.

Table of IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2220 | Medium-Weak | C≡C Stretch (Disubstituted Alkyne) |

| ~1599, 1504, 1492, 1478 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~1441 | Medium | Aromatic C=C Ring Stretch |

| ~1265 | Medium | Aromatic C-H In-plane Bending |

| ~1068 | Strong | C-Br Stretch |

| ~1008 | Medium | Aromatic C-H In-plane Bending |

| ~828, 821 | Strong | p-Disubstituted Benzene C-H Out-of-plane Bending |

| ~751, 688 | Strong | Monosubstituted Benzene C-H Out-of-plane Bending |

| ~510 | Medium | Aromatic Ring Bending |

Note: The peak at ~2220 cm⁻¹ for the C≡C stretch is weaker than in terminal alkynes due to the symmetry of the disubstituted alkyne.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The FT-IR spectrum was obtained using the potassium bromide (KBr) pellet technique, a common method for analyzing solid samples.

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound was intimately mixed with 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle.

-

Pellet Formation: The homogenous mixture was then transferred to a pellet die and compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet was recorded. Subsequently, the sample pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

Table of Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Formula | Notes |

| 256/258 | [M]⁺ | [C₁₄H₉Br]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 177 | [M - Br]⁺ | [C₁₄H₉]⁺ | Loss of a bromine radical. |

| 176 | [M - HBr]⁺ | [C₁₄H₈]⁺ | Loss of hydrogen bromide. |

| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ | Likely from further fragmentation of the [M - Br]⁺ ion. |

| 101 | [C₈H₅]⁺ | [C₈H₅]⁺ | Phenylacetylene cation radical fragment. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Note: The calculated exact mass for the molecular ion [C₁₄H₉⁷⁹Br]⁺ is 255.9888, with a corresponding found value of 255.9888.[1]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized under high vacuum.

-

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments.

-

Mass Analysis: The resulting ions (molecular and fragment ions) were accelerated into a mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.

-

Detection: A detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Bromo-4-(phenylethynyl)benzene

This technical guide provides comprehensive information on 1-Bromo-4-(phenylethynyl)benzene, a key intermediate in organic synthesis, particularly in the development of functional materials and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-bromo-4-(2-phenylethynyl)benzene is a disubstituted aromatic hydrocarbon.[1] It is also commonly known by several synonyms, which are listed in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-bromo-4-(2-phenylethynyl)benzene[1][2] |

| CAS Number | 13667-12-4[1] |

| Molecular Formula | C₁₄H₉Br[1] |

| Synonyms | 1-(4-Bromophenyl)-2-phenylacetylene[2], 4-Bromodiphenylacetylene, (4-Bromophenyl)phenylacetylene, Benzene, 1-bromo-4-(2-phenylethynyl)- |

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized below. These values are essential for its application in experimental settings.

Table 2.1: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 257.12 g/mol [1] |

| Physical Form | Solid |

| Melting Point | 82-83 °C or 104-106 °C (values vary by source)[3][4] |

| Purity | Typically ≥97% |

| Storage Temperature | Room temperature, sealed in a dry environment |

Table 2.2: Spectroscopic Data

| Spectroscopy Type | Data (Solvent: CDCl₃) |

| ¹H NMR (400 MHz) | δ 7.47-7.54 (m, 4H), 7.34-7.40 (m, 5H)[4] |

| ¹³C NMR (100 MHz) | δ 133.01, 131.60, 131.58, 128.50, 128.39, 122.87, 122.45, 122.22, 90.47, 88.28[4] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Objective: To synthesize this compound from 1,4-dibromobenzene and phenylacetylene.

Materials:

-

1,4-dibromobenzene

-

Phenylacetylene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Detailed Methodology:

-

Reaction Setup: A Schlenk flask is charged with 1,4-dibromobenzene, a palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 1-5 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

-

Solvent and Reagent Addition: Anhydrous solvent (e.g., THF) and the amine base are added via syringe. The mixture is stirred until all solids dissolve.

-

Addition of Alkyne: Phenylacetylene is then added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Workflow and Reaction Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

References

The Chemistry of Phenylethynylbenzene: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and applications of phenylethynylbenzene and its derivatives, tailored for professionals in research, and drug development.

Phenylethynylbenzene and its derivatives represent a cornerstone in modern organic chemistry, underpinning significant advancements in materials science, medicinal chemistry, and polymer science. The rigid, linear structure imparted by the ethynyl linkage, combined with the extensive π-conjugation of the phenyl rings, gives rise to a unique set of electronic and photophysical properties. This guide provides a comprehensive overview of the core chemistry of phenylethynylbenzenes, including detailed experimental protocols, tabulated quantitative data, and graphical representations of key chemical transformations.

Synthesis of Phenylethynylbenzenes: The Sonogashira Coupling

The most prevalent and versatile method for the synthesis of phenylethynylbenzenes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.

A general workflow for the Sonogashira coupling is depicted below.

Caption: General workflow for the synthesis of phenylethynylbenzene derivatives via Sonogashira coupling.

Experimental Protocol: Synthesis of 1-Iodo-4-(phenylethynyl)benzene

This protocol details the synthesis of a key intermediate for more complex phenylethynylbenzene structures.

Materials:

-

Benzyl phenyl sulfone

-

Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)

-

4-Iodobenzaldehyde

-

Diethyl chlorophosphate (ClP(O)(OEt)₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of benzyl phenyl sulfone (1.02 g, 4.4 mmol) in anhydrous THF (40 mL) at -78 °C, add LiHMDS (4.4 mL, 4.4 mmol) and stir for 30 minutes.

-

Add a solution of 4-iodobenzaldehyde (928 mg, 4.0 mmol) in THF (8.0 mL) and continue stirring for 1 hour at -78 °C.

-

Add diethyl chlorophosphate (0.63 mL, 4.4 mmol) at -78 °C and allow the mixture to warm to room temperature while stirring for 1 hour.

-

Cool the reaction mixture back to -78 °C and add LiHMDS (16.0 mL, 16.0 mmol). Stir at room temperature for 12 hours.

-

Perform a standard workup with EtOAc and water. The organic layer is then evaporated.

-

Purify the residue by column chromatography on silica gel using hexane as the eluent to yield 1-iodo-4-(phenylethynyl)benzene.[2]

Experimental Protocol: Synthesis of 1,4-Bis(phenylethynyl)benzene

This protocol describes the synthesis of a common phenylethynylbenzene derivative.[2]

Materials:

-

1-Iodo-4-(phenylethynyl)benzene

-

1,4-Diethynylbenzene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Toluene

-

Aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a 50 mL flask, combine 1-iodo-4-(phenylethynyl)benzene (346 mg, 1.14 mmol), 1,4-diethynylbenzene (65 mg, 0.52 mmol), Pd(PPh₃)₄ (69 mg, 0.06 mmol), and CuI (11 mg, 0.06 mmol).

-

Add diisopropylamine (3 mL) and toluene (20 mL) to the flask.

-

Heat the reaction mixture at 65 °C for 12 hours.

-

After cooling, pour the mixture into aqueous NH₄Cl.

-

Collect the resulting precipitate by filtration.

-

Wash the crude product with water, EtOAc, and CH₂Cl₂ to yield 1,4-bis(phenylethynyl)benzene.[2]

Reactivity of Phenylethynylbenzenes

The electron-rich triple bond in phenylethynylbenzenes makes them versatile substrates for a variety of chemical transformations, most notably cycloaddition reactions.

[3+2] Cycloaddition Reactions

Phenylethynylbenzenes readily undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings.[3][4] These reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are cornerstones of "click chemistry" due to their high yields, mild reaction conditions, and high regioselectivity.[3]

Caption: Schematic of a copper-catalyzed [3+2] cycloaddition reaction of a phenylethynylbenzene with an organic azide.

Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition with an Organic Azide [5]

Materials:

-

(Phenylethynyl)di-p-tolylstibane (as a phenylethynylbenzene surrogate)

-

Organic azide (e.g., benzyl azide)

-

Copper(I) bromide (CuBr)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

5% Aqueous ammonia

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve CuBr (3.6 mg, 0.025 mmol, 5 mol %), (phenylethynyl)di-p-tolylstibane (203 mg, 0.5 mmol), and the organic azide (0.5 mmol) in THF (5 mL).

-

Stir the reaction mixture at 60 °C and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ (30 mL) and water (20 mL).

-

Separate the phases and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Combine the organic layers, wash with 5% aqueous ammonia and water, dry over MgSO₄, and concentrate under reduced pressure to obtain the triazole product.[5]

[4+2] Cycloaddition (Diels-Alder) Reactions

Phenylethynylbenzenes can also act as dienophiles in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[6][7] These reactions are a powerful tool for the construction of complex cyclic and polycyclic aromatic systems. The reaction is typically thermally driven and proceeds in a concerted fashion.[7]

Caption: General scheme of a [4+2] Diels-Alder cycloaddition reaction involving a phenylethynylbenzene.

Properties and Applications

The unique structural and electronic features of phenylethynylbenzenes have led to their widespread use in various fields of research and development.

Photophysical Properties

Phenylethynylbenzene derivatives, particularly oligo(phenylene ethynylene)s (OPEs), are known for their strong fluorescence.[8][9][10] Their absorption and emission properties can be tuned by extending the conjugation length and by introducing various substituents on the phenyl rings.

Table 1: Photophysical Properties of Selected Phenylethynylbenzene Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| 1,4-Bis(phenylethynyl)benzene | Cyclohexane | 319 | 328, 345 | 0.97 | [5] |

| Cationic OPE | Methanol | ~350-450 | ~400-500 | High | [10] |

| Cationic OPE | Water | - | - | Suppressed | [10] |

Applications in Materials Science

Liquid Crystals: 1,4-Bis(phenylethynyl)benzene derivatives (BPEBs) with various substituents have been synthesized and shown to exhibit a wide range of nematic phase temperatures with high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δε).[11] These properties make them crucial components in the formulation of liquid crystal mixtures for applications such as blue phase liquid crystals.[11]

Organic Electronics: The rigid rod-like structure and efficient charge transport properties of phenylethynylbenzenes make them promising materials for organic electronics. They have been investigated as molecular wires and as active components in organic light-emitting diodes (OLEDs). For instance, polymers based on phenylethynylbenzene can exhibit significant charge carrier mobilities.

Table 2: Electronic Properties of Phenylethynylbenzene-Based Polymers

| Polymer System | Dopant | Conductivity (S/cm) | Carrier Mobility (cm²/Vs) | Reference |

| Polypyrrole perchlorate | - | - | - | [12] |

| Cationic polythiophenes | HTFSI | ~10⁻⁴ (at 80°C) | - | [13] |

| Regioregular poly(3-hexylthiophene) | - | - | Varies with field | [14] |

Applications in Medicinal Chemistry

Phenylethynylbenzene scaffolds are present in a number of biologically active molecules. A notable example is their use as antagonists for the metabotropic glutamate receptor 5 (mGluR5).[15][16] Selective antagonism of mGluR5 has shown therapeutic potential for treating chronic disorders such as pain, anxiety, and depression.[15] Structure-activity relationship (SAR) studies on 5-(phenylethynyl)pyrimidine derivatives have revealed that even slight structural modifications to the distal phenyl ring can significantly modulate the pharmacological activity, ranging from partial antagonism to full antagonism or even positive allosteric modulation.[15][16]

Conclusion

The chemistry of phenylethynylbenzene is a rich and dynamic field with a broad range of applications. The synthetic accessibility through robust methods like the Sonogashira coupling, combined with the tunable electronic and photophysical properties, ensures that these molecules will continue to be of significant interest to researchers in academia and industry. This guide has provided a foundational overview of the core aspects of phenylethynylbenzene chemistry, offering both theoretical understanding and practical experimental details to aid in the exploration and utilization of this versatile class of compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 5. BJOC - Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides [beilstein-journals.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. DIELS-ALDER REACTION: [4 + 2] CYCLOADDITION – My chemistry blog [mychemblog.com]

- 8. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 9. "PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE" by Hugh F. Fritz Jr. [digitalrepository.unm.edu]

- 10. Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. osti.gov [osti.gov]

- 14. research.physics.unc.edu [research.physics.unc.edu]

- 15. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of 1-Bromo-4-(phenylethynyl)benzene in Organic Synthesis

Introduction

This compound is a versatile bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis. Its structure, featuring a rigid phenylethynyl rod-like backbone with a reactive bromine atom, allows for a wide array of chemical transformations. This unique combination makes it an invaluable precursor for the synthesis of complex organic molecules, including conjugated polymers, advanced materials with specific optoelectronic properties, and novel pharmaceutical agents.[1] The presence of the bromine atom facilitates participation in various cross-coupling reactions, while the phenylethynyl group can be further functionalized, making it a cornerstone in the construction of extended π-conjugated systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 13667-12-4[2] |

| Molecular Formula | C₁₄H₉Br[2] |

| Molecular Weight | 257.13 g/mol [1] |

| Melting Point | 82-85 °C[3][4] |

| Boiling Point | ~343.4 °C at 760 mmHg[1] |

| Appearance | Pale yellow or white solid[3][5] |

| IUPAC Name | 1-bromo-4-(2-phenylethynyl)benzene[2] |

Core Reactivity and Key Transformations

The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Figure 1: Key cross-coupling reactions of this compound.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6] In this context, this compound serves as the aryl halide partner, enabling the extension of the conjugated system. This reaction is fundamental in the synthesis of oligo(phenyleneethynylene)s and other advanced materials.[7]

Figure 2: Catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of an aryl iodide, which is analogous to the reaction with this compound, is as follows:

-

Reaction Setup: A two-neck round-bottom flask is charged with the aryl halide (e.g., this compound, 1.0 mmol), a terminal alkyne (1.1 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent like dry methanol (10 mL).[5]

-

Inert Atmosphere: Nitrogen gas is bubbled through the solution for 30 minutes to remove oxygen.[5]

-

Catalyst Addition: A palladium catalyst (e.g., Pd(0)@TpPa-1, or a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper co-catalyst like CuI) is added to the mixture.[5][8]

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 6 hours).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: After cooling to room temperature, the mixture is filtered. The residue is extracted with a solvent like CH₂Cl₂. The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[5]

-

Purification: The crude product is then purified, typically by column chromatography on silica gel or recrystallization.[9]

Table 1: Sonogashira Coupling Reaction Data

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(0)@TpPa-1, CuI | Cs₂CO₃ | DMF | 105 | 4 | 90 (for di-coupled) |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | K₂CO₃ | THF-DMA | 75 | 72 | Low conversion |

| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 4-8 | Not specified |

Yields can vary significantly based on the specific substrates and conditions used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[10] For this compound, this reaction is instrumental in synthesizing biaryl compounds, where the bromine atom is replaced by a new aryl group.[11] These structures are prevalent in pharmaceuticals and liquid crystals.

Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki coupling of a bromo-substituted aromatic compound is as follows:

-

Reaction Setup: A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).[12]

-

Catalyst Addition: Under an inert atmosphere (in a glovebox or under positive nitrogen/argon pressure), a palladium catalyst, often with a bulky phosphine ligand (e.g., PdCl₂(XPhos)₂), is added.[12]

-

Solvent Addition: Anhydrous solvent, such as 1,4-dioxane, and degassed water are added via syringe.[12]

-

Inert Atmosphere: The flask is sealed and purged with an inert gas for 10-15 minutes.[12]

-

Reaction: The mixture is heated with stirring (e.g., at 80-100 °C) for a specified period (typically 12-24 hours) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.[12]

-

Purification: The crude product is purified by column chromatography.

Table 2: Suzuki-Miyaura Coupling Reaction Data

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II | K₂CO₃ | Water/TBAB | 60 | - | 95 |

| 1-Bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst II | K₂CO₃ | Water/TBAB | 60 | 2 | 94 |

| 1-Bromo-4-(1-octynyl)benzene | 4-Tolylboronic acid | Pd-catalyst I | K₂CO₃ | Water/TBAB | 100 | 24 | 40 |

Data adapted from reactions of a similar substrate, 1-bromo-4-(1-octynyl)benzene.[11]

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14] this compound can act as the aryl halide, reacting with various alkenes to introduce a vinyl group at the 4-position of the phenylethynyl system. This reaction is highly valuable for synthesizing stilbene derivatives and other vinyl-aromatic compounds.

Figure 4: A typical experimental workflow for a Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

A general protocol for the Heck reaction with an aryl bromide is as follows:

-

Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv.), a palladium precursor like palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand such as tri(o-tolyl)phosphine (4 mol%).[13]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon).[13]

-

Reagent Addition: Under positive inert gas pressure, add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). Then, add the alkene (1.2-1.5 equiv.) and a base (e.g., triethylamine or sodium acetate).[13]

-

Reaction: Heat the mixture to the required temperature (often 80-140 °C) and stir until the reaction is complete.

-

Workup: Cool the mixture to room temperature, dilute with a solvent like diethyl ether, and wash with water and brine to remove the DMF and salts. Dry the organic layer over anhydrous Na₂SO₄.[13]

-

Purification: Filter and concentrate the solution. Purify the resulting crude product by column chromatography.

Table 3: Heck Reaction Data for Aryl Bromides

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ | NMP | 140 | >95 |

| 4-Bromoacetophenone | Styrene | Pd EnCat | Na₂CO₃ | NMP | 140 | >95 |

| 4-Bromobenzaldehyde | Methyl methacrylate | Pd EnCat | Na₂CO₃ | NMP | 140 | >95 |

Data adapted from Heck reactions of various aryl bromides.[15]

Applications in the Synthesis of π-Conjugated Polymers

One of the most significant applications of this compound is in the synthesis of poly(p-phenyleneethynylene)s (PPEs). These are a class of conjugated polymers known for their high luminescence and potential use in organic light-emitting diodes (OLEDs), sensors, and as molecular wires.[1] Through step-growth polymerization, typically via Sonogashira or Heck-type coupling reactions, this compound can be polymerized with di-alkynyl or di-iodoaryl co-monomers to create long, rigid-rod polymers with extended π-conjugation.[7][16] The properties of these polymers can be fine-tuned by introducing various substituents on the aromatic rings.[17]

Role in Drug Development

In the realm of drug development, the diarylacetylene scaffold, readily accessible from this compound, is a privileged structure found in numerous biologically active molecules. Its rigid nature allows it to position functional groups in a well-defined three-dimensional space, making it an attractive core for designing enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. The ability to easily perform Sonogashira and Suzuki couplings with this building block allows for the rapid generation of molecular libraries for high-throughput screening in drug discovery programs.[6][18]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for constructing complex molecular architectures. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Heck reactions, which enable the straightforward formation of C-C bonds. These transformations have paved the way for the synthesis of a diverse range of compounds, from highly fluorescent conjugated polymers for materials science to intricate molecular scaffolds for pharmaceutical research. The continued exploration of the reactivity of this compound will undoubtedly lead to further innovations in both academic and industrial research.

References

- 1. This compound | 13667-12-4 | Benchchem [benchchem.com]

- 2. This compound | C14H9Br | CID 290888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. web.mit.edu [web.mit.edu]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound | 13667-12-4 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] The use of 1-bromo-4-(phenylethynyl)benzene as a substrate in Sonogashira coupling allows for the synthesis of unsymmetrical bis(phenylethynyl)benzene derivatives and other complex conjugated systems, which are of significant interest in materials science and medicinal chemistry.

This document provides detailed application notes and experimental protocols for performing Sonogashira coupling reactions using this compound as the starting material. Both traditional copper-cocatalyzed and copper-free methodologies are discussed, providing researchers with options to suit their specific synthetic needs and to avoid potential issues associated with copper, such as alkyne homocoupling.[4][5]

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] In copper-free protocols, the mechanism is believed to involve direct reaction of the palladium-alkynyl complex with the aryl halide.[2]

Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling reaction.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various aryl bromides, which can serve as a guide for reactions with this compound.

Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene [6]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methyl-1-(phenylethynyl)benzene | 95 |

| 2 | 4-Bromoanisole | 4-Methoxy-1-(phenylethynyl)benzene | 92 |

| 3 | 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 88 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 85 |

| 5 | 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 78 |

| Reaction Conditions: Aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), (PhCN)₂PdCl₂ (2 mol%), CataCXium A (4 mol%), Pd-PyMIC (1 mol%), K₂CO₃ (1.4 mmol) in 1,4-dioxane at room temperature for 24-72 h. |

Table 2: Ligand- and Amine-Free Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes [6]

| Entry | Aryl Halide | Alkyne | Product | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 98 |

| 2 | 4-Bromoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 96 |

| 3 | 4-Iodobenzonitrile | 1-Octyne | 4-(Oct-1-yn-1-yl)benzonitrile | 95 |

| 4 | 4-Bromobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 92 |

| Reaction Conditions: Aryl halide (1.0 mmol), alkyne (1.2 mmol), Pd(OAc)₂ (2 mol%), Bu₄NOAc (2.0 mmol) in DMF at room temperature for 12-24 h. |

Experimental Protocols

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method that can be adapted for the coupling of this compound with various terminal alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (1-3 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Triphenylphosphine (PPh₃) (2-6 mol%)

-

Triethylamine (Et₃N) or another suitable amine base (as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF, DMF, if needed)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous triethylamine (and co-solvent if necessary) via syringe.

-

Add the terminal alkyne via syringe and stir the mixture at room temperature or heat as required (typically between room temperature and 80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is adapted from a procedure for the copper-free coupling of aryl bromides and is suitable for substrates where copper-mediated side reactions are a concern.[4]

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (0.8 mmol, 1.6 equiv)

-

[DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol %)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol) and the palladium precatalyst P2 (2.5 mol %).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add anhydrous DMSO (2.5 mL) via syringe.

-

Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) via syringe.

-

Finally, add the terminal alkyne (0.8 mmol) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Characterization Data for a Representative Product: 1,4-Bis(phenylethynyl)benzene

The Sonogashira coupling of this compound with phenylacetylene yields 1,4-bis(phenylethynyl)benzene.

-

Appearance: Pale yellow solid.

-

Melting Point: 104-106 °C.[7]

-

¹H NMR (CDCl₃, 200MHz): δ 7.62-7.58 (m, 4H), 7.44-7.40 (m, 3H), 7.18-7.15 (m, 2H).[7]

Troubleshooting and Safety

-

Low or No Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst. The quality of the palladium catalyst and base is also crucial.

-

Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction in copper-cocatalyzed Sonogashira couplings. Using a copper-free protocol or minimizing the reaction time and temperature can help to reduce this side product.

-

Safety: Palladium catalysts, phosphine ligands, and some bases can be toxic and/or air-sensitive. Handle these reagents in a well-ventilated fume hood and under an inert atmosphere where necessary. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for Suzuki Coupling Reaction of 1-Bromo-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-(phenylethynyl)benzene with various arylboronic acids. The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely utilized in the preparation of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.[1][2]

The provided protocol is a general method adapted from established procedures for structurally similar aryl bromides, offering a robust starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][3]

Generalized Reaction Scheme

Optimization of Reaction Conditions

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical conditions used for the Suzuki coupling of aryl bromides, which can be applied to this compound.

| Parameter | Condition | Notes |